3-fluoro-N-(2-methylphenyl)benzamide
Description
3-Fluoro-N-(2-methylphenyl)benzamide is a fluorinated benzamide derivative characterized by a benzamide backbone substituted with a fluorine atom at the 3-position of the benzene ring and a 2-methylphenyl group attached to the amide nitrogen. Fluorinated benzamides are of particular interest in medicinal chemistry due to fluorine's ability to modulate lipophilicity, metabolic stability, and binding interactions with biological targets .
Properties
Molecular Formula |
C14H12FNO |
|---|---|
Molecular Weight |
229.25g/mol |
IUPAC Name |
3-fluoro-N-(2-methylphenyl)benzamide |
InChI |
InChI=1S/C14H12FNO/c1-10-5-2-3-8-13(10)16-14(17)11-6-4-7-12(15)9-11/h2-9H,1H3,(H,16,17) |
InChI Key |
NNWYFHRKIZMMIN-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)F |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Substituent Position and Electronic Effects
3-Fluoro-N-(3-Fluorophenyl)Benzamide (Compound 1) and 3-Fluoro-N-(4-Fluorophenyl)Benzamide (Compound 2) :
These isomers differ in the fluorine substitution on the anilide ring. NMR studies reveal significant spectral overlap in aromatic regions due to scalar couplings, complicating proton assignment . The electronic effects of fluorine substituents influence molecular polarity and intermolecular interactions, such as hydrogen bonding (e.g., F···H-N), which are critical in crystallization and target binding .- 3-Chloro-N-[2-(Trifluoromethyl)Phenyl]Benzamide: Replacing fluorine with chlorine at the 3-position introduces greater steric bulk and electronegativity.
3-Fluoro-N-(3-(Imidazo[1,2-a]Pyridin-2-Yl)Phenyl)Benzamide :
The imidazopyridine moiety introduces a heterocyclic group, enabling π-π stacking and metal coordination, which are absent in the target compound. Such modifications are exploited in kinase inhibitor design .
Functional Group Modifications
- 2-Hydroxy-N-(3-Trifluoromethyl-Phenyl)Benzamide Derivatives: The hydroxyl group at the 2-position enables hydrogen bonding and metal chelation, making these derivatives suitable for catalysis or antimicrobial applications.
- 3-Fluoro-N-(4-Methoxyphenethyl)-N-(1-(4-Methoxyphenyl)-2,5-Dioxopyrrolidin-3-Yl)Benzamide: This compound features a pyrrolidinone ring and methoxy groups, enhancing its conformational flexibility and solubility. It targets the S1 pocket of glutamate carboxypeptidase II (GCP II) for neurodegenerative disease treatment, highlighting the role of fluorinated benzamides in CNS drug design .
Physicochemical Properties
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